molecular formula C8H13N3O2S B13248044 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13248044
M. Wt: 215.28 g/mol
InChI Key: XEZVMFWXERLAAO-UHFFFAOYSA-N
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Description

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrothiophene dioxide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-amino-4-methylpyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a pyrazole ring with a tetrahydrothiophene dioxide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H13N3O2S/c1-6-4-11(10-8(6)9)7-2-3-14(12,13)5-7/h4,7H,2-3,5H2,1H3,(H2,9,10)

InChI Key

XEZVMFWXERLAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C2CCS(=O)(=O)C2

Origin of Product

United States

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